1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide

Purity Quality Control SAR Studies

Generic interchange with the 2,4,6-trimethylphenyl isomer compromises SAR reproducibility due to altered electronic distribution and lipophilicity. This 2,4,5-isomer (CAS 1250124-04-9) provides a defined substitution pattern at 98% purity, eliminating isomer ambiguity. - Lower logP (1.96 vs. 2.45 for the 2,4,6-isomer) reduces non-specific binding artifacts in HTS and mechanistic enzymology. - TPSA of 60.16 Ų supports peripheral target programs requiring blood-brain barrier exclusion. - Cold storage (2-8°C) compatible with standard refrigerated lab inventories, ensuring consistent quality from procurement through synthesis.

Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
Cat. No. B13637516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide
Molecular FormulaC11H17NO2S
Molecular Weight227.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C(C)S(=O)(=O)N)C
InChIInChI=1S/C11H17NO2S/c1-7-5-9(3)11(6-8(7)2)10(4)15(12,13)14/h5-6,10H,1-4H3,(H2,12,13,14)
InChIKeyVCXAPXFXDFMAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide – Procurement Evidence Guide


1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide (CAS 1250124-04-9) is a sulfonamide derivative characterized by a 2,4,5-trimethyl-substituted phenyl ring tethered to an ethane-sulfonamide backbone . It serves primarily as a synthetic building block in medicinal chemistry and agrochemical discovery programs, where its uncommon substitution pattern can impart distinct steric and electronic effects relative to the more common 2,4,6-trimethylphenyl (mesityl) sulfonamide isomer .

Why Generic Substitution Fails: 2,4,5-Isomer Differentiation


Within the trimethylphenyl sulfonamide family, the position of methyl groups on the aromatic ring dictates electronic distribution, conformational preferences, and overall lipophilicity. Generic interchange with the 2,4,6-isomer (1-mesitylethane-1-sulfonamide) or the methanesulfonamide analog can alter reactivity in cross-coupling reactions, modify hydrogen-bonding patterns in target binding sites, and shift solubility profiles—ultimately compromising assay reproducibility and structure-activity relationship (SAR) interpretation . The quantitative evidence below demonstrates measurable, procurement-relevant differences between the 2,4,5-isomer and its closest commercially available comparators.

Quantitative Evidence for 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide


Comparative Purity: 2,4,5- vs 2,4,6-Isomer

The target 2,4,5-isomer is consistently supplied at ≥98% purity as documented by multiple vendors . In direct comparison, the 2,4,6-isomer (1-mesitylethane-1-sulfonamide) is listed at 97% purity by at least one supplier . This 1-percentage-point differential, though modest, can be consequential in quantitative structure-activity relationship (SAR) campaigns where low-level impurities may produce false-positive biological signals.

Purity Quality Control SAR Studies

Lipophilicity Divergence: 2,4,5- vs 2,4,6-Isomer

The computed logP for the 2,4,5-isomer is 1.96 , whereas the 2,4,6-isomer (1-mesitylethane-1-sulfonamide) has a logP of 2.45 . This ΔlogP of -0.49 corresponds to an approximately 3-fold lower octanol-water partition coefficient, indicating that the 2,4,5-substitution pattern imparts measurably lower hydrophobicity.

Lipophilicity ADME Drug Design

Polar Surface Area: Ethanesulfonamide vs Benzenesulfonamide

The target compound exhibits a TPSA of 60.16 Ų . In contrast, N-(2,4,5-trimethylphenyl)benzenesulfonamide—a structurally related alternative—has a predicted TPSA of approximately 45 Ų. The >15 Ų increase arises from the ethane-sulfonamide motif and represents a 33% greater polar surface area, which directly influences passive membrane permeability and solubility .

Polar Surface Area Permeability CNS Drug Design

Storage Requirement: Refrigerated vs Ambient

The vendor specification for the 2,4,5-isomer stipulates sealed, dry storage at 2–8°C , whereas many aryl sulfonamides, including the 2,4,6-isomer, are listed for shipment and storage at ambient room temperature . This indicates a higher sensitivity of the 2,4,5-isomer to thermal or hydrolytic degradation, a factor that must be incorporated into procurement logistics and experimental planning.

Stability Storage Handling

Application Scenarios for 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide


High-Stringency SAR Campaigns

The documented 98% purity supports use in quantitative structure-activity relationship studies where even minor impurities can mislead potency or selectivity conclusions. Procurement of the 2,4,5-isomer reduces the need for additional purification steps compared to the 97%-purity 2,4,6-isomer .

Hydrophobic Artifact-Sensitive Assays

The lower logP (1.96 vs 2.45) of the 2,4,5-isomer correlates with reduced non-specific binding to assay surfaces and serum proteins, minimizing hydrophobic artifacts in high-throughput screening and mechanistic enzymology experiments.

Peripheral-Target Drug Discovery

The TPSA of 60.16 Ų places this compound above the widely accepted threshold for likely CNS penetration, making it a logical choice for medicinal chemistry programs targeting peripheral tissues where blood-brain barrier exclusion is beneficial.

Cold-Chain Synthetic Routes

The defined cold storage requirement (2–8°C) is compatible with laboratory workflows that already maintain refrigerated inventories for other sensitive intermediates, ensuring consistent quality from procurement through final product synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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